molecular formula C9H13NO2 B11745386 1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B11745386
M. Wt: 167.20 g/mol
InChI Key: HDOZKRMWDPYYNW-UHFFFAOYSA-N
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Description

1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound with a unique structure that includes a pyrrole ring substituted with a 2-methylbutan-2-yl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several methods. One common approach involves the reaction of a suitable pyrrole precursor with 2-methylbutan-2-yl halide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-efficiency reactors and optimized reaction conditions, such as temperature control and solvent recycling, can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like NaH.

Major Products

The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole compounds, and various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-methylbutan-2-yl pyrrole derivatives: Compounds with similar alkyl substitutions on the pyrrole ring.

    2,5-dihydro-1H-pyrrole-2,5-dione derivatives: Compounds with different alkyl or aryl substitutions on the pyrrole ring.

Uniqueness

1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-(2-methylbutan-2-yl)pyrrole-2,5-dione

InChI

InChI=1S/C9H13NO2/c1-4-9(2,3)10-7(11)5-6-8(10)12/h5-6H,4H2,1-3H3

InChI Key

HDOZKRMWDPYYNW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N1C(=O)C=CC1=O

Origin of Product

United States

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